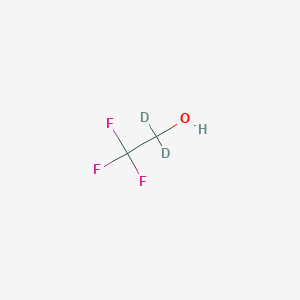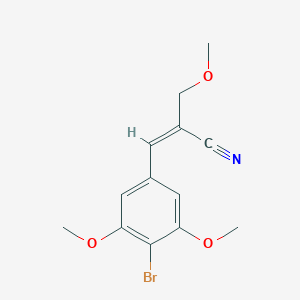
2,2,2-Trifluoroethanol-1,1-d2
Descripción general
Descripción
Mecanismo De Acción
Target of Action
The primary targets of 2,2,2-Trifluoroethanol-1,1-d2, also known as Ethan-1,1-d2-ol, 2,2,2-trifluoro-, are Alcohol dehydrogenase 1C and GTPase HRas . These enzymes play crucial roles in the metabolism of alcohols and in signal transduction pathways, respectively .
Mode of Action
This compound competitively inhibits alcohol dehydrogenase . This means it competes with the substrate for the active site of the enzyme, reducing the rate at which the enzyme catalyzes its reaction . It also forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding, yielding 1:1 adducts .
Biochemical Pathways
It is known to be used in proteomics research , suggesting that it may interact with proteins and potentially influence their folding and function .
Pharmacokinetics
Its physical properties such as its boiling point (77-80°c) and density (1373 g/mL) suggest that it may have good bioavailability .
Result of Action
It is known to be toxic to blood, the reproductive system, bladder, brain, upper respiratory tract, and eyes .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. Its autoignition temperature is approximately 896°F , and it has an explosive limit of 42% , indicating that it can be unstable under certain conditions .
Análisis Bioquímico
Biochemical Properties
2,2,2-Trifluoroethanol-1,1-d2 plays a significant role in biochemical reactions, particularly as a solvent and stabilizer. It interacts with various enzymes, proteins, and other biomolecules through hydrogen bonding and other non-covalent interactions. For instance, it forms complexes with Lewis bases such as tetrahydrofuran and pyridine . These interactions can stabilize the structure of proteins and nucleic acids, making this compound a valuable tool in structural biology.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to competitively inhibit alcohol dehydrogenase , an enzyme involved in the metabolism of alcohols. This inhibition can lead to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form hydrogen bonds with biomolecules, leading to changes in their structure and function. Additionally, it can inhibit or activate enzymes by binding to their active sites. For example, this compound inhibits alcohol dehydrogenase by competing with its natural substrate . This inhibition can result in altered metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein synthesis. These effects are often studied in in vitro and in vivo models to understand the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild stabilizer of proteins and nucleic acids. At high doses, it can be toxic and cause adverse effects, such as liver damage and changes in blood cell counts . These threshold effects are important for determining safe and effective dosages for research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P-450 enzymes, which convert it to trifluoroacetic acid . This metabolite can accumulate in the serum and has been associated with toxicity. The metabolism of this compound can be influenced by various factors, including the presence of metabolic inhibitors and inducers.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature. Additionally, it may interact with transporters and binding proteins that facilitate its movement within the cell . The localization and accumulation of this compound can affect its activity and function in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s ability to form hydrogen bonds and interact with proteins and nucleic acids can direct it to specific organelles, where it can exert its effects on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethanol-1,1-d2 can be synthesized through the deuteration of trifluoroethanol. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium oxide (D2O) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chloride . The process may also involve hydrogenolysis of compounds with the formula CF3-CHOH-OR, where R is hydrogen or an alkyl group, in the presence of a palladium catalyst on activated charcoal .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoroethanol-1,1-d2 undergoes various chemical reactions, including:
Oxidation: Oxidation of trifluoroethanol yields trifluoroacetic acid.
Substitution: It can serve as a source of the trifluoroethoxy group in chemical reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include trifluoroacetic acid and various trifluoroethoxy derivatives .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethanol-1,1-d2 is widely used in scientific research due to its unique properties:
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethanol: The non-deuterated form of 2,2,2-Trifluoroethanol-1,1-d2, with similar chemical properties but different isotopic composition.
Hexafluoro-2-propanol: Another fluorinated alcohol with different chemical properties and applications.
Uniqueness
This compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy for studying molecular structures without interference from hydrogen signals .
Propiedades
IUPAC Name |
1,1-dideuterio-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQDFWAXVIIEBN-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482675 | |
| Record name | 2,2,2-Trifluoroethanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132248-58-9 | |
| Record name | 2,2,2-Trifluoroethanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethanol-1,1-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)




![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)





